Sch412348

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

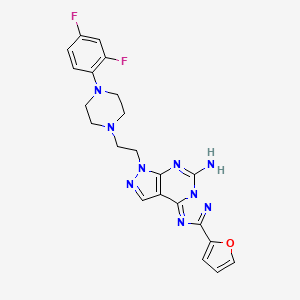

C22H21F2N9O |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

10-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |

InChI |

InChI=1S/C22H21F2N9O/c23-14-3-4-17(16(24)12-14)31-8-5-30(6-9-31)7-10-32-20-15(13-26-32)21-27-19(18-2-1-11-34-18)29-33(21)22(25)28-20/h1-4,11-13H,5-10H2,(H2,25,28) |

InChI Key |

JZAMQDDHRXHDFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5)C6=C(C=C(C=C6)F)F |

Origin of Product |

United States |

Foundational & Exploratory

SCH-412348: A Technical Overview of a Potent and Selective Adenosine A2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-412348 is a potent and highly selective competitive antagonist of the human adenosine A2A receptor.[1][2] Developed by Schering-Plough (later Merck), it emerged from research programs aimed at identifying non-dopaminergic therapies for movement disorders, particularly Parkinson's disease.[3][4][5] The therapeutic rationale for A2A receptor antagonists in Parkinson's disease is based on their ability to modulate signaling in the basal ganglia, thereby compensating for the dopamine deficiency that characterizes the disease.[6][7] This document provides a comprehensive technical guide to the preclinical data available for SCH-412348. While the compound showed promise in preclinical models, its development was ultimately halted due to poor aqueous solubility.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for SCH-412348 from preclinical studies.

Table 1: Receptor Binding Affinity and Selectivity

| Parameter | Value | Species | Notes |

| Ki (A2A Receptor) | 0.6 nM | Human | Competitive antagonist[1][2] |

| Selectivity | >1000-fold vs. other adenosine receptors | Human | Highly selective for the A2A receptor[1][2] |

| KB (A2A Receptor) | 0.3 nM | Human | Determined in a functional assay measuring cAMP production[2] |

| KB (A2B Receptor) | 273 nM | Human | Demonstrates 910-fold selectivity for A2A over A2B[2] |

Table 2: Preclinical Efficacy in Animal Models

| Model | Species | Dosing | Key Findings |

| Haloperidol-Induced Catalepsy | Rat | 1 mg/kg, p.o. | 75% and 80% inhibition at 1 and 4 hours, respectively[3] |

| L-DOPA-Induced Rotations (6-OHDA model) | Rat | 0.1-1 mg/kg, p.o. | Potentiated L-DOPA-induced contralateral rotations[1] |

| MitoPark Mouse Model of Parkinson's Disease | Mouse | 0.3-10 mg/kg, p.o. | Dose-dependently increased locomotor activity and restored motor function[4][5] |

| Forced Swim Test | Mouse, Rat | Not specified | Exhibited an antidepressant-like profile[1] |

| CGS-21680-Induced Hypolocomotion | Rat | Not specified | Attenuated the effects of the A2A receptor agonist[1] |

Experimental Protocols

Detailed experimental protocols for the studies involving SCH-412348 are not fully available in the public domain. The following are generalized methodologies for the key experiments cited, based on standard practices in the field.

Radioligand Binding Assay (for Ki determination)

This protocol outlines a general procedure for determining the binding affinity of a compound to the adenosine A2A receptor.

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human adenosine A2A receptor, such as HEK-293 or CHO cells.[1][2]

-

Radioligand: A radiolabeled A2A receptor antagonist, such as [3H]-ZM241385, is commonly used.

-

Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4.

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound (SCH-412348) are incubated with the cell membranes.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Haloperidol-Induced Catalepsy in Rats

This model assesses the potential of a compound to alleviate the extrapyramidal side effects associated with dopamine D2 receptor antagonists.

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.[8]

-

Induction of Catalepsy: Haloperidol (typically 0.5-1.5 mg/kg) is administered intraperitoneally to induce a cataleptic state.[8][9]

-

Drug Administration: SCH-412348 is administered orally at various doses and at a specified time before or after the haloperidol injection.

-

Assessment of Catalepsy (Bar Test): At set time points after drug administration, the rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time it takes for the rat to remove both paws from the bar (descent latency) is measured. A longer descent latency indicates a greater degree of catalepsy.

6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats

This model is used to evaluate the pro-dopaminergic and anti-parkinsonian effects of a compound.

-

Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway is created by injecting the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum.

-

Drug Administration: After a recovery period, SCH-412348 is administered orally.

-

Behavioral Assessment (L-DOPA-Induced Rotations): The animals are challenged with a sub-threshold dose of L-DOPA. The potentiation of L-DOPA-induced contralateral rotations (turning away from the lesioned side) by SCH-412348 is quantified as a measure of its synergistic effect with dopamine replacement therapy.

Forced Swim Test in Rodents

This test is a widely used model to screen for antidepressant-like activity.

-

Apparatus: A cylindrical container filled with water from which the animal cannot escape.[10]

-

Procedure: The animal (mouse or rat) is placed in the water for a predetermined period (e.g., 6 minutes).[10]

-

Drug Administration: SCH-412348 is administered at various doses prior to the test.

-

Behavioral Scoring: The duration of immobility (floating) is recorded. A significant decrease in immobility time is indicative of an antidepressant-like effect.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to SCH-412348.

Caption: Adenosine A2A Receptor Signaling Pathway and the Antagonistic Action of SCH-412348.

Caption: Preclinical Evaluation Workflow for SCH-412348.

Conclusion

SCH-412348 is a well-characterized adenosine A2A receptor antagonist with high potency and selectivity. Preclinical studies demonstrated its efficacy in various rodent models of Parkinson's disease and depression, supporting the therapeutic potential of A2A receptor antagonism. However, the compound's poor aqueous solubility ultimately led to the discontinuation of its development. Despite this, the data on SCH-412348 remains a valuable resource for researchers in the field of neuropharmacology and drug discovery, particularly for those working on adenosine receptor modulators. The insights gained from its preclinical evaluation have contributed to the broader understanding of the role of the A2A receptor in neurological disorders and have informed the development of subsequent A2A receptor antagonists.

References

- 1. benchchem.com [benchchem.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lasa.co.uk [lasa.co.uk]

Sch412348: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Sch412348, a potent and highly selective adenosine A2A receptor antagonist. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's pharmacological characteristics.

Executive Summary

This compound is a powerful antagonist of the human adenosine A2A receptor, demonstrating a high degree of selectivity against other adenosine receptor subtypes.[1][2] This document synthesizes the available quantitative data on its binding affinities, outlines the experimental methodologies used for its characterization, and visualizes its relevant signaling pathways and experimental workflows. While extensive data exists for its activity on adenosine receptors, a comprehensive off-target screening profile across a broader range of receptors and kinases is not publicly available.

Data Presentation: Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized within the adenosine receptor family. The following table summarizes the key quantitative data regarding its binding affinity.

| Target | Ki (nM) | Selectivity Fold | Source |

| Human Adenosine A2A Receptor | 0.6 | - | [1][2] |

| Other Adenosine Receptors | >1000-fold vs. A2A | >1000 | [1][2] |

| Adenosine A1 Receptor | >1600-fold vs. A2A | >1600 |

Signaling Pathway

This compound exerts its effects by antagonizing the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the A2A receptor involves its coupling to the Gs alpha subunit of the G protein complex. Activation of the A2A receptor by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular function. As an antagonist, this compound blocks this cascade by preventing adenosine from binding to the A2A receptor.

Experimental Protocols

The determination of the binding affinity and selectivity of this compound for the adenosine A2A receptor is typically achieved through competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2A receptor.

Materials:

-

Membrane Preparations: Cell membranes expressing the recombinant human adenosine A2A receptor.

-

Radioligand: A specific, high-affinity radiolabeled ligand for the A2A receptor (e.g., [3H]-CGS 21680).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled A2A receptor agonist or antagonist.

-

Assay Buffer: Typically a Tris-HCl buffer with divalent cations like MgCl2.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound (this compound) are incubated with the A2A receptor-expressing cell membranes in the assay buffer.

-

Equilibrium: The mixture is incubated for a sufficient time to allow the binding reaction to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Broad Panel Off-Target Screening

To assess the broader selectivity profile of a compound like this compound and identify potential off-target interactions, a comprehensive screening against a panel of receptors, ion channels, transporters, and enzymes is typically performed. While specific data for this compound is not publicly available, the following diagram illustrates a general workflow for such a screening process.

References

- 1. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

Sch412348: A Technical Overview for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sch412348, a potent and selective adenosine A2A receptor antagonist, and its role in preclinical Parkinson's disease (PD) research. While not progressed to clinical trials due to poor aqueous solubility, the data generated for this compound and its successor, preladenant (SCH-420814), have been instrumental in validating the adenosine A2A receptor as a therapeutic target for PD. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways.

Core Mechanism of Action: Adenosine A2A Receptor Antagonism

This compound exerts its effects by blocking adenosine A2A receptors, which are highly concentrated on striatopallidal gamma-aminobutyric acid (GABA) neurons in the basal ganglia's indirect pathway. These neurons also express dopamine D2 receptors. In the parkinsonian state, a deficiency of dopamine leads to overactivity of this indirect pathway, contributing to motor deficits. Adenosine A2A and dopamine D2 receptors have an antagonistic relationship; activation of A2A receptors inhibits D2 receptor signaling. By blocking A2A receptors, this compound effectively enhances dopamine D2 receptor-dependent signaling, thereby normalizing motor function in models of Parkinson's disease.

Preclinical Efficacy of this compound and Preladenant

This compound and its more soluble analog, preladenant, have demonstrated significant efficacy in various preclinical models of Parkinson's disease. The following tables summarize the key quantitative findings from these studies.

| Compound | Animal Model | Experiment | Dosage | Efficacy | Citation |

| This compound | Rat | Haloperidol-induced catalepsy | 1 mg/kg, p.o. | 75% and 80% inhibition at 1 and 4 hours, respectively | [1] |

| Preladenant (SCH-420814) | Rat | Haloperidol-induced catalepsy | 1 mg/kg, p.o. | 77% and 70% inhibition at 1 and 4 hours, respectively | [1] |

| Preladenant (SCH-420814) | Rat | Hypolocomotion model | 0.1 mg/kg, p.o. | Minimum effective dose | [1] |

| Preladenant (SCH-420814) | Rat | 6-OHDA-lesioned model | 0.03 mg/kg, p.o. | Minimum effective dose | [1] |

Table 1: Efficacy of this compound and Preladenant in Rat Models of Parkinson's Disease. This table presents the quantitative outcomes of this compound and preladenant in reversing catalepsy and improving motor function in established rat models of PD.

| Compound | Animal Model | Experiment | Dosage | Outcome | Citation |

| This compound | MitoPark Mouse | Locomotor Activity | 0.3-10 mg/kg, p.o. | Dose-dependent increase in locomotor activity | [1][2] |

| This compound | MitoPark Mouse | Hind Limb Bradykinesia | Not specified | Fully restored functionality | [1][2] |

| This compound | MitoPark Mouse | Rotarod Test | Not specified | Partially restored functionality | [1][2] |

Table 2: Efficacy of this compound in the MitoPark Mouse Model of Parkinson's Disease. This table highlights the positive effects of this compound on various motor parameters in a genetic mouse model that mimics the progressive nature of PD.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to evaluate this compound.

Haloperidol-Induced Catalepsy in Rats

This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.

Protocol:

-

Animals: Male Wistar rats are used.

-

Induction of Catalepsy: Haloperidol is administered intraperitoneally (i.p.) at a dose of 1 mg/kg.

-

Catalepsy Assessment:

-

A horizontal bar is placed 10 cm above a tabletop.

-

The rat's forepaws are gently placed on the bar.

-

The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.

-

-

Drug Administration: this compound or preladenant is administered orally (p.o.) at specified doses prior to or after the induction of catalepsy.

-

Data Analysis: The percentage inhibition of catalepsy is calculated by comparing the descent latencies of treated animals to those of vehicle-treated controls.

Rotarod Test in Mice

The rotarod test is a widely used method to assess motor coordination and balance in rodent models of Parkinson's disease.

Protocol:

-

Apparatus: A rotating rod apparatus with adjustable speed is used.

-

Acclimation and Training:

-

Mice are acclimated to the testing room for at least 30 minutes prior to the experiment.

-

Mice are trained on the rotarod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 60 seconds) for 2-3 trials per day for 2-3 consecutive days.

-

-

Testing:

-

The rotarod is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

-

The latency for each mouse to fall from the rod is recorded.

-

-

Drug Administration: this compound is administered orally at specified doses prior to the test.

-

Data Analysis: The mean latency to fall is calculated for each treatment group and compared to the vehicle control group.

Locomotor Activity in MitoPark Mice

The MitoPark mouse is a genetic model of Parkinson's disease characterized by a progressive loss of dopaminergic neurons. Spontaneous locomotor activity is a key measure of motor function in these animals.

Protocol:

-

Animals: MitoPark mice and their wild-type littermates are used.

-

Apparatus: Open-field arenas equipped with infrared beams to automatically track horizontal and vertical movements.

-

Habituation: Mice are habituated to the testing room for at least 60 minutes before being placed in the open-field arenas.

-

Testing:

-

Mice are placed individually into the open-field arenas.

-

Locomotor activity is recorded for a specified duration (e.g., 60 minutes).

-

-

Drug Administration: this compound is administered orally at doses ranging from 0.3 to 10 mg/kg prior to the test.

-

Data Analysis: Total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing) are quantified and compared between treatment groups and genotypes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating compounds like this compound.

Figure 1: Signaling pathway of this compound in an indirect pathway neuron.

References

SCH412348 and Neuroprotection: A Technical Guide for Researchers

An In-depth Examination of the Potent and Selective Adenosine A₂A Receptor Antagonist

This technical guide provides a comprehensive overview of the preclinical data supporting the neuroprotective potential of SCH412348, a potent and highly selective adenosine A₂A receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways and experimental workflows.

Core Concepts: The Role of Adenosine A₂A Receptor Antagonism in Neuroprotection

Adenosine A₂A receptors are predominantly expressed in the basal ganglia, particularly in the striatum, where they are co-located with dopamine D₂ receptors on striatopallidal neurons of the indirect pathway.[1][2] The antagonism of A₂A receptors is a promising therapeutic strategy for neurodegenerative disorders like Parkinson's disease. The underlying principle is that blocking these receptors can potentiate dopamine D₂ receptor signaling, thereby compensating for the dopamine deficit that characterizes the disease.[3] Beyond this symptomatic relief, a growing body of evidence suggests that A₂A receptor antagonists, including this compound, may exert direct neuroprotective effects.[4][5][6]

The neuroprotective mechanisms of A₂A receptor antagonists are multifaceted and are thought to involve the modulation of excitotoxicity and neuroinflammation. By blocking A₂A receptors, these compounds can reduce the excessive release of glutamate, a key mediator of excitotoxic neuronal death.[5][7] Furthermore, A₂A receptor antagonists have been shown to attenuate the activation of microglia and astrocytes, the primary immune cells of the central nervous system, which are implicated in the inflammatory processes that contribute to neurodegeneration.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a clear comparison of its potency and efficacy in various models.

Table 1: Receptor Binding Affinity and Potency of this compound

| Parameter | Species | Value |

| Kᵢ (A₂A Receptor) | Human | 0.6 nM |

| Selectivity over A₁ Receptor | - | >1000-fold |

Source: Hodgson et al., 2009[8]

Table 2: In Vivo Efficacy of this compound in Rodent Models of Parkinson's Disease

| Model | Species | Administration | Dose Range | Effect |

| 6-OHDA-Lesioned | Rat | Oral | 0.1-1 mg/kg | Potentiated L-Dopa-induced contralateral rotations |

| Haloperidol-Induced Catalepsy | Rat | Oral | 0.1-1 mg/kg | Potently attenuated cataleptic effects |

| MitoPark (Genetic Model) | Mouse | Oral | 0.3-10 mg/kg | Dose-dependently increased locomotor activity |

Source: Hodgson et al., 2009; Hill et al., 2014[1][8]

Table 3: Behavioral Outcomes in the MitoPark Mouse Model with this compound Treatment

| Behavioral Test | Age of Mice | Dose | Outcome |

| Locomotor Activity | 12-22 weeks | 0.3-10 mg/kg | Dose-dependent increase in activity |

| Hind Limb Bradykinesia | - | Not specified | Fully restored functionality |

| Rotarod Test | - | Not specified | Partially restored functionality |

Source: Hill et al., 2014[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of the key experimental protocols used in the preclinical evaluation of this compound.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is a widely used tool to study Parkinson's disease as it induces a selective and progressive degeneration of dopaminergic neurons in the nigrostriatal pathway.

Objective: To create a unilateral lesion of the dopaminergic system to mimic the motor asymmetry seen in Parkinson's disease and to evaluate the efficacy of neuroprotective agents.

Materials:

-

Animals: Male Sprague-Dawley rats (200-250g).[7]

-

Reagents: 6-hydroxydopamine hydrochloride (6-OHDA), ascorbic acid, sterile saline, L-Dopa, benserazide.[7][9]

-

Equipment: Stereotaxic frame, microinjection pump, Hamilton syringe, anesthesia machine.[7]

Procedure:

-

Anesthesia and Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A burr hole is drilled over the target coordinates for the medial forebrain bundle.[4][7]

-

6-OHDA Injection: A solution of 6-OHDA (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle over several minutes. The needle is left in place for an additional 5-10 minutes to allow for diffusion before being slowly retracted.[7]

-

Post-operative Care and Recovery: Animals are allowed to recover for 2-3 weeks to allow for the full development of the dopaminergic lesion.

-

Drug Administration: this compound or vehicle is administered orally at specified doses.

-

Behavioral Assessment (L-Dopa-Induced Rotations): Following drug administration, a subthreshold dose of L-Dopa (e.g., 4-6 mg/kg) with a peripheral decarboxylase inhibitor (e.g., benserazide) is administered. The number of contralateral (away from the lesioned side) rotations is counted for a period of 90-120 minutes. An increase in contralateral rotations is indicative of a potentiation of dopaminergic signaling.[3][9][10]

-

Histological Confirmation: At the end of the study, brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to confirm the extent of the dopaminergic lesion in the substantia nigra and striatum.

MPTP Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a neurotoxin-based model that recapitulates many of the pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.

Objective: To induce dopaminergic neurodegeneration to assess the neuroprotective effects of candidate compounds.

Materials:

-

Animals: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.[6]

-

Reagents: MPTP hydrochloride, sterile saline.[6]

-

Equipment: Standard animal housing and injection supplies.

Procedure:

-

MPTP Administration: A common regimen involves administering four subcutaneous or intraperitoneal injections of MPTP (e.g., 15-20 mg/kg) at 2-hour intervals.[6]

-

Drug Treatment: this compound or vehicle can be administered either before (pre-treatment) or after (post-treatment) the MPTP injections to assess its prophylactic or therapeutic neuroprotective potential.

-

Endpoint Determination: Animals are typically euthanized 7 to 21 days after MPTP administration, a time point at which significant dopaminergic cell loss is established.[6]

-

Neurochemical Analysis: Striatal tissue is dissected and analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA). A reduction in dopamine levels is indicative of neurodegeneration.[1][11][12][13]

-

Histological Analysis: Brains are sectioned and stained for tyrosine hydroxylase (TH). Unbiased stereological methods are used to count the number of TH-positive neurons in the substantia nigra pars compacta. A significant reduction in the number of these neurons in MPTP-treated animals compared to controls indicates neurodegeneration, and a preservation of these neurons in the this compound-treated group would demonstrate a neuroprotective effect.[14][15]

-

Behavioral Assessment: Motor function can be assessed using tests such as the rotarod to measure motor coordination and balance, and the open field test to evaluate locomotor activity.[16]

Conclusion

The preclinical evidence strongly suggests that this compound, as a potent and selective adenosine A₂A receptor antagonist, holds significant promise not only for the symptomatic treatment of Parkinson's disease but also for its potential to confer neuroprotection. The data from various rodent models demonstrate its efficacy in improving motor function and, importantly, point towards an underlying mechanism that may slow the progression of neurodegeneration. Further investigation into the precise cellular and molecular mechanisms of this compound-mediated neuroprotection is warranted to fully elucidate its therapeutic potential for Parkinson's disease and other neurodegenerative disorders.

References

- 1. Striatal dopamine measurement through HPLC [protocols.io]

- 2. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 5. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 6. modelorg.com [modelorg.com]

- 7. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Pre-treatment with dopamine agonists influence L-dopa mediated rotations without affecting abnormal involuntary movements in the 6-OHDA lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neurobiology.lu.se [neurobiology.lu.se]

- 11. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks [en-journal.org]

- 16. benchchem.com [benchchem.com]

SCH412348: A Potent and Selective Adenosine A2A Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SCH412348 is a potent and highly selective competitive antagonist of the human adenosine A2A receptor. With a Ki of 0.6 nM and over 1000-fold selectivity against other adenosine receptor subtypes, it has been a valuable pharmacological tool for investigating the role of the A2A receptor in various physiological and pathological processes, particularly in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 7-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidin-5-amine, is a heterocyclic compound belonging to the pyrazolotriazolopyrimidine class.[4][5][6] Its chemical structure is characterized by a central pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine core, substituted with a 2-furanyl group, an amino group, and an ethyl-piperazinyl-difluorophenyl side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H21F2N9O | [] |

| Molecular Weight | 465.46 g/mol | [] |

| Calculated Density | 1.62 ± 0.1 g/cm³ | [] |

| Aqueous Solubility | Poor | [8] |

| Melting Point | Not publicly available | |

| pKa | Not publicly available |

Note: Further optimization of this chemical series led to the development of Preladenant (SCH 420814), which exhibited improved aqueous solubility.[8]

Pharmacological Properties

This compound is a potent and selective antagonist of the adenosine A2A receptor. Its high affinity and selectivity have been demonstrated in numerous in vitro and in vivo studies.

Table 2: In Vitro Pharmacological Profile of this compound

| Parameter | Species/System | Value | Source |

| Ki (A2A Receptor) | Human | 0.6 nM | [9] |

| KB (A2A Receptor) | Human (HEK 293 cells) | 0.3 nM | [3][10] |

| Selectivity | >1000-fold over other adenosine receptors | Human | [9] |

| Functional Activity | Competitive Antagonist | HEK 293 cells | [10] |

In Vivo Efficacy:

This compound has demonstrated significant efficacy in various preclinical models of Parkinson's disease and other neurological disorders. Oral administration of this compound has been shown to:

-

Reverse motor deficits: In rodent models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model, this compound potentiated L-Dopa-induced contralateral rotations at doses of 0.1-1 mg/kg.[9] It also attenuated the cataleptic effects of haloperidol.[9] In the MitoPark genetic mouse model of Parkinson's disease, oral administration of 0.3-10 mg/kg of this compound dose-dependently increased locomotor activity.[11]

-

Exhibit antidepressant-like effects: In rodent models of depression, such as the mouse tail suspension test and the forced swim test, this compound displayed an antidepressant-like profile.[9]

-

Modulate attention: In a test of selective attention in rats, this compound (0.1-1 mg/kg, p.o.) replicated the attention-enhancing effects of caffeine by increasing reaction time without affecting accuracy.[12]

Experimental Protocols

Radioligand Binding Assay

This protocol is a general representation for determining the binding affinity of this compound to the adenosine A2A receptor.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the adenosine A2A receptor. This typically involves homogenization in a suitable buffer, followed by centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is then determined.

-

Competitive Binding: A constant concentration of a radiolabeled A2A receptor ligand (e.g., [3H]SCH 58261) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Equilibration and Filtration: The incubation is carried out at a specific temperature for a set time to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification and Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data is then used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the functional antagonist activity of this compound at the Gs-coupled A2A receptor.

Caption: Workflow for a cAMP accumulation assay.

Methodology:

-

Cell Culture: Cells stably expressing the human adenosine A2A receptor (e.g., HEK 293 cells) are cultured in appropriate media.

-

Compound Incubation: Cells are pre-incubated with various concentrations of this compound for a defined period.

-

Agonist Stimulation: The cells are then stimulated with a known A2A receptor agonist (e.g., CGS 21680) to induce the production of cyclic AMP (cAMP).

-

cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of available commercial kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is quantified. A Schild analysis can be performed to determine the KB value, which represents the equilibrium dissociation constant of the antagonist.

Haloperidol-Induced Catalepsy in Rodents

This in vivo model is used to assess the potential anti-parkinsonian effects of compounds.

Caption: Workflow for the haloperidol-induced catalepsy model.

Methodology:

-

Drug Administration: Animals (typically rats or mice) are administered this compound or a vehicle control via a specific route (e.g., oral gavage).

-

Induction of Catalepsy: After a set pre-treatment time, the animals are injected with haloperidol, a dopamine D2 receptor antagonist that induces a cataleptic state.

-

Behavioral Testing: At various time points after haloperidol administration, the degree of catalepsy is assessed. A common method is the bar test, where the animal's forepaws are placed on a horizontal bar, and the latency to remove them is measured.

-

Data Analysis: The duration of catalepsy in the this compound-treated group is compared to the vehicle-treated group to determine if the compound can reverse the haloperidol-induced motor deficit.

Signaling Pathway

This compound exerts its effects by blocking the adenosine A2A receptor, which is highly expressed in the striatum, particularly on the medium spiny neurons of the indirect pathway. The A2A receptor is a Gs-coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA). By antagonizing this receptor, this compound prevents this signaling cascade.

In the striatum, A2A receptors are often co-localized and form heteromers with dopamine D2 receptors, which are Gi-coupled. There is a functional antagonism between these two receptors. Activation of D2 receptors inhibits adenylyl cyclase and reduces cAMP levels. By blocking the A2A receptor, this compound effectively potentiates the signaling of the D2 receptor, leading to a reduction in the activity of the indirect pathway, which is thought to be a key mechanism for its anti-parkinsonian effects.

Caption: A2A receptor signaling pathway in striatal neurons.

Conclusion

This compound is a well-characterized, potent, and selective adenosine A2A receptor antagonist. Its robust pharmacological profile has made it an invaluable tool for elucidating the role of the A2A receptor in the pathophysiology of neurological disorders, most notably Parkinson's disease. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound or in the broader field of adenosine receptor modulation. While its poor aqueous solubility has limited its clinical development, the insights gained from studies with this compound have been instrumental in advancing the development of other A2A receptor antagonists for therapeutic applications.

References

- 1. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Common Signaling Pathway for Striatal NMDA and Adenosine A2a Receptors: Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives as highly potent and selective human A(3) adenosine receptor antagonists: influence of the chain at the N(8) pyrazole nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives: potent and selective A(2A) adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines and Structurally...: Ingenta Connect [ingentaconnect.com]

- 8. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of caffeine to increase reaction time in the rat during a test of attention is mediated through antagonism of adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Sch412348 Binding Affinity and Mechanism of Action

This technical guide provides a comprehensive overview of the binding affinity, experimental protocols, and signaling pathways associated with Sch412348, a potent and highly selective adenosine A2A receptor antagonist. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Binding Affinity of this compound

This compound is a competitive antagonist of the human adenosine A2A receptor.[1][] Its binding affinity has been quantified through various assays, with the inhibition constant (Ki) and the antagonist equilibrium dissociation constant (KB) being key metrics. The compound exhibits a high degree of selectivity for the A2A receptor over other adenosine receptor subtypes.[1][][3]

| Parameter | Receptor Subtype | Value (nM) | Species |

| Ki | Adenosine A2A | 0.6 | Human |

| KB | Adenosine A2A | 0.3 | Human |

| KB | Adenosine A2B | 273 | Human |

Data compiled from multiple sources.[1][][3][4][5]

The data indicates that this compound has over 1000-fold selectivity for the A2A receptor compared to other adenosine receptors, and is specifically 910-fold more selective for the A2A receptor over the A2B receptor.[1][3]

Experimental Protocols

The binding affinity and functional antagonism of this compound were determined using specific in vitro assays.

This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand from its target receptor.

-

Assay Format: Performed in 96-well plates with a total volume of 200 μL per well.

-

Receptor Source: Membranes prepared from cell lines with recombinant expression of specific adenosine receptors.

-

Human A2A: HEK 293 cells

-

Rat A2A: Chinese hamster ovary (CHO) cells

-

Human & Rat A1: Chinese hamster ovary (CHO) cells

-

Human A3: HEK 293 cells

-

-

Assay Buffer (pH 7.4):

-

For A1 and A2A receptors: Dulbecco's phosphate-buffered saline supplemented with 10 mM MgCl₂.

-

For A3 receptor: 50 mM Tris-HCl, 120 mM NaCl, 10 mM MgCl₂.

-

-

Procedure:

-

Receptor membranes are diluted in the appropriate assay buffer.

-

The diluted membranes are incubated with a specific radioligand and varying concentrations of the test compound (this compound), typically ranging from 0.1 to 3 μM.

-

The mixture is incubated to reach equilibrium.

-

Bound and free radioligand are separated via filtration.

-

The amount of bound radioactivity is measured.

-

The Ki value is calculated from the competition curves.[3]

-

This assay measures the ability of this compound to block the downstream signaling cascade initiated by receptor activation.

-

Cell Line: Cells engineered to express the recombinant human A2A receptor.

-

Principle: The adenosine A2A receptor is a Gs-protein-coupled receptor that, upon activation by an agonist, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). An antagonist will block this effect.

-

Procedure:

-

A2A-expressing cells are stimulated with an A2A receptor agonist in the presence of varying concentrations of this compound.

-

The intracellular cAMP levels are measured.

-

The ability of this compound to antagonize the agonist-induced cAMP production is determined.

-

The antagonist equilibrium dissociation constant (KB) is calculated using the dose-ratio method.[3][5]

-

-

Selectivity Measurement: A similar functional assay is conducted using cells that express the A2B receptor to determine the selectivity of this compound.[3]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound.

The adenosine A2A receptor plays a crucial role in modulating neuronal activity, particularly within the basal ganglia. It is colocalized with the dopamine D2 receptor on striatopallidal medium spiny neurons, which form the "indirect pathway" of motor control.[6][7] These two receptors have opposing effects; A2A receptor activation inhibits D2 receptor signaling.[8] this compound, as an A2A antagonist, blocks this inhibition, thereby enhancing dopamine-dependent signaling.[8]

Caption: Adenosine A2A receptor signaling and antagonism by this compound.

The workflow for determining the Ki value involves a series of defined steps, from preparation of materials to data analysis.

Caption: Workflow for the radioligand competition binding assay.

References

- 1. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mybiosource.com [mybiosource.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preladenant: A Potent and Selective A₂ₐ Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of Preladenant (SCH 420814), a potent, competitive, and highly selective antagonist of the human adenosine A₂ₐ receptor. Developed as a non-dopaminergic agent for neurodegenerative disorders like Parkinson's disease, Preladenant has been the subject of extensive preclinical and clinical investigation.[1][2] This guide details its pharmacological profile, mechanism of action, and the experimental protocols used for its characterization, offering a valuable resource for researchers in pharmacology and drug development.

Introduction to A₂ₐ Receptor Antagonism

The adenosine A₂ₐ receptor, a G-protein coupled receptor (GPCR), is densely expressed in the basal ganglia, particularly on GABAergic medium spiny neurons of the "indirect" motor pathway.[2][3] Activation of the A₂ₐ receptor by endogenous adenosine stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) production.[4] This signaling cascade ultimately counteracts the effects of dopamine at D₂ receptors, contributing to the motor deficits seen in Parkinson's disease.[2][5]

Selective antagonists of the A₂ₐ receptor, such as Preladenant, block this adenosine-mediated signaling. This action is believed to "release the brake" on the indirect pathway, thereby enhancing dopaminergic neurotransmission and improving motor function without direct dopaminergic stimulation.[2][5] This mechanism has positioned A₂ₐ antagonists as a promising therapeutic class for Parkinson's disease and other CNS disorders, as well as emerging applications in immuno-oncology.[6][7]

Pharmacological Profile of Preladenant

Preladenant is a potent and competitive antagonist characterized by its high affinity and remarkable selectivity for the human A₂ₐ receptor.[8]

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the key quantitative pharmacological parameters of Preladenant.

Table 1: Receptor Binding Affinity of Preladenant

| Receptor Subtype | Species | Kᵢ (nM) | Selectivity Fold (vs. hA₂ₐ) |

| A₂ₐ | Human | 1.1 [1][8][9] | - |

| Rat | 2.5[1] | - | |

| A₁ | Human | >1000[1][10] | >909 |

| A₂ₒ | Human | >1700[10] | >1545 |

| A₃ | Human | >1000[1][10] | >909 |

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ indicates higher affinity.

Table 2: Functional Antagonist Activity of Preladenant

| Assay Parameter | Species | Kₒ (nM) |

| cAMP Accumulation Inhibition | Human | 1.3 [1][8] |

| Rat | 0.7[1] | |

| A₂ₒ Receptor Expressing Cells | 1200[8] |

Kₒ: Equilibrium dissociation constant, a measure of functional potency in inhibiting agonist-stimulated activity.

Mechanism of Action and Signaling Pathway

Preladenant exerts its effect by competitively blocking the binding of endogenous adenosine to the A₂ₐ receptor. This prevents the Gs protein-mediated activation of adenylyl cyclase, thereby inhibiting the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels reduces the activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of key downstream targets involved in neurotransmitter release and neuronal excitability.

Figure 1. A₂ₐ Receptor Signaling Pathway and Preladenant's Mechanism of Action.

Experimental Protocols

The characterization of Preladenant's pharmacological profile relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of a test compound (Preladenant) by measuring its ability to displace a known high-affinity radioligand from the A₂ₐ receptor.

Objective: To determine the Kᵢ of Preladenant for the human A₂ₐ receptor.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human A₂ₐ receptor.

-

Radioligand: [³H]-ZM241385 or a similar high-affinity A₂ₐ antagonist radioligand.

-

Test Compound: Preladenant, serially diluted.

-

Non-specific binding control: A high concentration of a non-labeled A₂ₐ antagonist (e.g., 10 µM ZM241385).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of Preladenant in assay buffer.

-

Incubation: In a 96-well plate, combine:

-

50 µL of cell membrane suspension (e.g., 10-20 µg protein).

-

25 µL of [³H]-ZM241385 (at a final concentration near its K₋).

-

25 µL of either assay buffer (for total binding), non-specific binding control, or Preladenant dilution.

-

-

Equilibration: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Preladenant.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) , where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Figure 2. Experimental workflow for a competitive radioligand binding assay.

cAMP Accumulation Functional Assay

This cell-based assay measures the ability of an antagonist to inhibit the increase in intracellular cAMP triggered by an A₂ₐ receptor agonist.

Objective: To determine the functional potency (Kₒ) of Preladenant.

Materials:

-

HEK293 cells stably expressing the human A₂ₐ receptor.

-

A₂ₐ Receptor Agonist: CGS-21680.

-

Test Compound: Preladenant, serially diluted.

-

Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.

-

Cell culture medium (e.g., DMEM).

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Cell Plating: Seed the A₂ₐ-expressing cells into a 96-well or 384-well plate and culture overnight.

-

Pre-incubation: Remove the culture medium. Add Preladenant dilutions and the PDE inhibitor dissolved in stimulation buffer. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add the A₂ₐ agonist CGS-21680 at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cAMP accumulation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Normalize the data to the response of the agonist alone (100%) and the basal level (0%).

-

Plot the percentage of inhibition against the log concentration of Preladenant.

-

Fit the data to a dose-response inhibition curve to determine the IC₅₀ value.

-

Calculate the functional antagonist equilibrium dissociation constant (Kₒ) using the Schild equation or a similar pharmacological model. For a competitive antagonist, the Kₒ is often in good agreement with the Kᵢ from binding assays.[8]

-

In Vivo Efficacy

Preladenant has demonstrated efficacy in various animal models of Parkinson's disease. In MPTP-treated cynomolgus monkeys, administration of Preladenant reduced parkinsonian scores.[1][8] It has also shown anti-catalepsy effects and the ability to reverse hypolocomotion in rodent models.[1] These preclinical results provided a strong rationale for its advancement into human clinical trials, although it ultimately failed in Phase III trials for Parkinson's disease.[1]

Figure 3. Logical relationship of Preladenant's intervention in Parkinson's pathophysiology.

Conclusion

Preladenant is a well-characterized small molecule that serves as a benchmark for a potent and highly selective A₂ₐ receptor antagonist. Its high affinity (Kᵢ = 1.1 nM for human A₂ₐ) and over 900-fold selectivity against other adenosine receptor subtypes make it an excellent tool for pharmacological research.[1][8] While its clinical development for Parkinson's disease was discontinued, the extensive data available on its profile and the detailed methodologies used for its evaluation provide a valuable and instructive case study for scientists and researchers in the field of GPCR drug discovery.

References

- 1. apexbt.com [apexbt.com]

- 2. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease | MDPI [mdpi.com]

- 5. What is the mechanism of Istradefylline? [synapse.patsnap.com]

- 6. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor | PLOS One [journals.plos.org]

- 7. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

The Role of the Adenosine A2A Receptor in Movement Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adenosine A2A receptor (A2AR) has emerged as a pivotal non-dopaminergic target in the landscape of movement disorders, most notably Parkinson's disease (PD) and Huntington's disease (HD). Highly concentrated in the striatum, the primary input nucleus of the basal ganglia, the A2AR is strategically positioned to modulate motor control. Its dense co-localization and antagonistic interaction with the dopamine D2 receptor (D2R) on striatopallidal medium spiny neurons (MSNs) of the indirect pathway form the cornerstone of its therapeutic potential. In dopamine-depleted states like Parkinson's disease, the inhibitory tone mediated by the A2AR becomes dominant. Consequently, A2AR antagonists can rebalance striatal output, improve motor function, and offer a synergistic effect with traditional levodopa therapy, often without exacerbating dyskinesia. This guide provides an in-depth examination of the A2AR's role, summarizing key quantitative data, detailing essential experimental protocols for its study, and visualizing its complex signaling and functional relationships.

Core Function and Signaling Pathways of the A2A Receptor

The A2AR is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf family of G proteins. Its activation initiates a canonical signaling cascade that plays a crucial role in neuronal excitability.

1.1. Canonical Gs/olf-cAMP Signaling Pathway

Activation of the A2AR by its endogenous ligand, adenosine, triggers the dissociation of the Gαs/olf subunit, which in turn activates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which is a key integrator of dopamine and glutamate signaling in MSNs.[2]

References

Methodological & Application

In Vivo Administration Guide for Sch412348: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the in vivo administration of Sch412348, a potent and highly selective adenosine A2A receptor antagonist. The information compiled herein is intended to facilitate preclinical research in models of Parkinson's disease and other neurological disorders.

Compound Information

This compound is a valuable research tool for investigating the role of the adenosine A2A receptor in various physiological and pathological processes. Its high affinity and selectivity make it a precise pharmacological probe for in vivo studies.[][2]

Data Summary

In Vivo Efficacy Data

This compound has demonstrated efficacy in various rodent models of movement disorders. The following table summarizes key findings from these studies.

| Animal Model | Administration Route | Dose Range (mg/kg) | Vehicle | Key Findings |

| Haloperidol-Induced Catalepsy (Rats) | Oral | 0.3 - 3 | 50% Polyethylene Glycol 400 | Potently attenuated cataleptic effects.[2] |

| 6-OHDA-Lesioned Rats (L-DOPA-Induced Rotations) | Oral | 0.1 - 1 | 50% Polyethylene Glycol 400 | Potentiated L-DOPA-induced contralateral rotations.[2] |

| MitoPark Mice (Locomotor Activity) | Oral | 0.3 - 10 | Not Specified | Dose-dependently increased locomotor activity.[] |

| Mouse Tail Suspension Test (Antidepressant-like effects) | Oral | 0.1 - 1 | Not Specified | Reduced immobility time.[3] |

Pharmacokinetic Data (Preladenant)

No specific pharmacokinetic data for this compound in preclinical species was identified in the literature. However, data is available for the structurally similar and highly selective A2A receptor antagonist, preladenant (SCH 420814). This information can serve as a useful reference.

Pharmacokinetic Parameters of Preladenant in Rats (Oral Administration)

| Parameter | Value |

| Tmax | ~1 hour[4] |

| Half-life (t½) | ~8 hours[4] |

| Bioavailability | Orally bioavailable[5] |

Note: This data is for preladenant and should be used as an estimation for this compound with caution.

Experimental Protocols

Oral Formulation Preparation

A suggested vehicle for the oral administration of this compound is a 50% solution of polyethylene glycol 400 (PEG 400) in water.

Materials:

-

This compound powder

-

Polyethylene Glycol 400 (PEG 400)

-

Sterile, purified water

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and dosing volume.

-

Prepare the 50% PEG 400 solution by mixing equal volumes of PEG 400 and sterile water.

-

Gradually add the this compound powder to the vehicle while vortexing to ensure proper mixing.

-

If necessary, sonicate the solution to aid in dissolution.

-

Visually inspect the solution to ensure it is homogenous before administration.

Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol, which is relevant to the motor symptoms of Parkinson's disease.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

This compound formulation

-

Haloperidol solution (e.g., 1 mg/kg in saline)

-

Horizontal bar apparatus (e.g., a 1 cm diameter bar raised 10 cm from the surface)

-

Stopwatch

Procedure:

-

Administer the this compound formulation or vehicle orally to the rats.

-

After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol intraperitoneally (i.p.).

-

At various time points post-haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.

-

To measure catalepsy, gently place the rat's forepaws on the horizontal bar.

-

Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.

-

A significant reduction in descent latency in the this compound-treated group compared to the vehicle group indicates an anti-cataleptic effect.

L-DOPA-Induced Rotational Behavior in 6-OHDA-Lesioned Rats

This model is a widely used preclinical model of Parkinson's disease to evaluate the efficacy of potential anti-parkinsonian drugs. Unilateral lesioning of the nigrostriatal dopamine pathway with 6-hydroxydopamine (6-OHDA) leads to dopamine receptor supersensitivity on the lesioned side. Administration of a dopamine agonist like L-DOPA results in rotational behavior away from the lesioned side (contralateral rotations).

Procedure:

Phase 1: 6-OHDA Lesioning

-

Anesthetize rats (e.g., Sprague-Dawley, 200-250g) with an appropriate anesthetic.

-

Secure the rat in a stereotaxic frame.

-

Inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere. A typical injection might involve 8 µg of 6-OHDA in 4 µL of saline with 0.02% ascorbic acid.[6]

-

Allow the animals to recover for at least 2-3 weeks to allow for the full development of the lesion.

-

Confirm the lesion by assessing rotational behavior induced by a dopamine agonist such as apomorphine (e.g., 0.5 mg/kg, s.c.) or amphetamine (e.g., 2.5 mg/kg, i.p.). Animals exhibiting a stable and significant number of contralateral rotations are selected for the study.[7]

Phase 2: Evaluation of this compound

-

Administer the this compound formulation or vehicle orally to the 6-OHDA-lesioned rats.

-

After a suitable pretreatment interval (e.g., 60 minutes), administer a sub-threshold dose of L-DOPA (e.g., 4-6 mg/kg, i.p.) combined with a peripheral decarboxylase inhibitor such as benserazide (e.g., 12-15 mg/kg, i.p.) to prevent peripheral conversion of L-DOPA to dopamine.[8][9]

-

Immediately place the rats in automated rotometer bowls.

-

Record the number of full 360° contralateral rotations for a defined period, typically 90-120 minutes.[7][9]

-

A significant increase in the number of contralateral rotations in the this compound-treated group compared to the L-DOPA alone group indicates a potentiation of the L-DOPA effect.

Signaling Pathway and Experimental Workflow Diagrams

Adenosine A2A Receptor Signaling in Striatal Neurons

The following diagram illustrates the antagonistic interaction between adenosine A2A and dopamine D2 receptors in the indirect pathway of the basal ganglia, a key mechanism in the pathophysiology of Parkinson's disease.

Caption: Antagonistic A2A and D2 receptor signaling in striatal neurons.

Experimental Workflow for Haloperidol-Induced Catalepsy Study

This diagram outlines the key steps in conducting a study to evaluate the anti-cataleptic effects of this compound.

Caption: Workflow for the haloperidol-induced catalepsy experiment.

Experimental Workflow for L-DOPA-Induced Rotation Study

This diagram provides a step-by-step overview of the 6-OHDA lesioning and subsequent drug testing protocol.

Caption: Workflow for the L-DOPA-induced rotation experiment in 6-OHDA lesioned rats.

Safety and Toxicology

No dedicated preclinical safety and toxicology reports for this compound were identified in the public domain. As a standard practice for any investigational compound, appropriate safety pharmacology and toxicology studies should be conducted in accordance with regulatory guidelines to establish a safety profile before extensive in vivo use. For the related compound, preladenant, clinical trials in humans have reported some adverse events, including dyskinesia and constipation.[10] However, this information from human studies on a different compound should not be directly extrapolated to the preclinical safety profile of this compound. Researchers should handle this compound with appropriate laboratory safety precautions.

References

- 2. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Safety, tolerability and pharmacokinetics after single and multiple doses of preladenant (SCH420814) administered in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. neurobiology.lu.se [neurobiology.lu.se]

- 8. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Long-term safety and efficacy of preladenant in subjects with fluctuating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Effective Dosage of Sch412348 in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch412348 is a potent and selective antagonist of the adenosine A2A receptor.[1][][3] These receptors are highly concentrated in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine D2 receptors on striatopallidal neurons.[1] By blocking the A2A receptor, this compound can modulate dopaminergic neurotransmission, making it a compound of significant interest for therapeutic applications in neurological and psychiatric disorders, most notably Parkinson's disease and depression.[3][4] This document provides detailed application notes and protocols for determining the effective dosage of this compound in mouse models, summarizing key quantitative data and experimental methodologies from published studies.

Data Presentation

The effective dosage of this compound in mice varies depending on the experimental model and the specific behavioral endpoint being measured. The following tables summarize the quantitative data from key studies.

Table 1: Effective Dosages of this compound in a Mouse Model of Parkinson's Disease

| Mouse Model | Administration Route | Dosage Range (mg/kg) | Primary Outcome | Efficacy |

| MitoPark Mice | Oral | 0.3 - 10 | Increased Locomotor Activity | Dose-dependent increase in locomotor activity.[1] |

Table 2: Effective Dosages of this compound in Mouse Models of Depression

| Behavioral Test | Administration Route | Dosage Range (mg/kg) | Primary Outcome | Efficacy |

| Tail Suspension Test | Oral | 0.1 - 1 | Reduced Immobility Time | Exhibited an antidepressant-like profile.[3] |

| Forced Swim Test | Oral | Not specified | Reduced Immobility Time | Exhibited an antidepressant-like profile.[3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to adapt these protocols based on specific experimental requirements and institutional guidelines.

Protocol 1: Assessment of Locomotor Activity in MitoPark Mice

This protocol is designed to evaluate the effect of this compound on motor function in a genetic mouse model of Parkinson's disease.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

MitoPark mice and wild-type littermate controls

-

Open field activity chambers

-

Oral gavage needles

Procedure:

-

Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 0.3, 1, 3, and 10 mg/kg). Ensure the suspension is homogenous before each administration.

-

Animal Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Administration: Administer the prepared this compound suspension or vehicle to the mice via oral gavage. The volume of administration should be consistent across all animals (e.g., 10 ml/kg).

-

Locomotor Activity Monitoring: Immediately after administration, place each mouse individually into an open field activity chamber. Record locomotor activity (e.g., distance traveled, beam breaks) for a predefined period, typically 60 to 120 minutes.

-

Data Analysis: Analyze the locomotor activity data by comparing the different dose groups of this compound to the vehicle-treated control group. Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, should be performed.

Protocol 2: Tail Suspension Test (TST) in Mice

The TST is a widely used model to screen for antidepressant-like activity.

Materials:

-

This compound

-

Vehicle

-

Tail suspension apparatus

-

Adhesive tape

-

Video recording equipment

Procedure:

-

Drug Preparation: Prepare this compound in vehicle as described in Protocol 1.

-

Animal Acclimation: Acclimate mice to the testing room for at least 1 hour.

-

Administration: Administer this compound or vehicle orally 60 minutes before the test.

-

Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend the mouse from the bar of the tail suspension apparatus.

-

Recording: Video record the behavior of each mouse for a total of 6 minutes.

-

Scoring: The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for minor respiratory movements.

-

Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle control group using appropriate statistical tests.

Protocol 3: Forced Swim Test (FST) in Mice

The FST is another common behavioral test to assess antidepressant-like effects.

Materials:

-

This compound

-

Vehicle

-

Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter)

-

Water at a controlled temperature (23-25°C)

-

Video recording equipment

Procedure:

-

Drug Preparation and Administration: Prepare and administer this compound or vehicle as described in Protocol 2.

-

Animal Acclimation: Acclimate mice to the testing room.

-

Swim Session: Gently place each mouse into a cylinder filled with water to a depth where the mouse cannot touch the bottom with its tail or paws.

-

Recording: Record the session for 6 minutes.

-

Scoring: Measure the total duration of immobility during the last 4 minutes of the test. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.

-

Data Analysis: Analyze the data by comparing the immobility times of the treated groups with the control group.

Mandatory Visualizations

Adenosine A2A Receptor Signaling Pathway

Caption: Adenosine A2A receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound in Mice

Caption: A generalized workflow for in vivo testing of this compound in mouse behavioral models.

References

- 1. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sch4al12348 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Sch412348, a potent and highly selective adenosine A2A receptor antagonist, in various cell culture assays. Due to its poor aqueous solubility, proper handling and preparation are crucial for obtaining reliable and reproducible experimental results.

Introduction to this compound

This compound is a potent competitive antagonist of the human adenosine A2A receptor (A2AR) with a high degree of selectivity over other adenosine receptors.[1][2] The A2A receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the basal ganglia, particularly in striatal neurons where it co-localizes with dopamine D2 receptors.[3] Activation of the A2A receptor stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling pathways. By blocking the A2A receptor, this compound can counteract the effects of adenosine and has shown potential therapeutic benefits in models of Parkinson's disease and depression.[1] A significant challenge in its in vitro use is its poor aqueous solubility.[3]

Data Presentation

Table 1: Physicochemical and In Vitro Activity of this compound

| Property | Value | Reference |